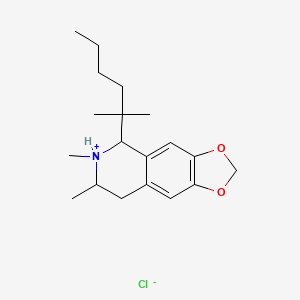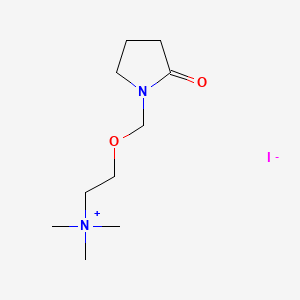
(2-(2-Oxo-1-pyrrolidinylmethoxy)ethyl)trimethylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(2-Oxo-1-pyrrolidinylmethoxy)ethyl)trimethylammonium iodide is a chemical compound known for its unique structure and properties It features a pyrrolidinone ring, which is a five-membered lactam, and a trimethylammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Oxo-1-pyrrolidinylmethoxy)ethyl)trimethylammonium iodide typically involves the reaction of pyrrolidinone derivatives with trimethylamine and an appropriate alkylating agent. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(2-(2-Oxo-1-pyrrolidinylmethoxy)ethyl)trimethylammonium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrrolidinone ring to a pyrrolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced pyrrolidine derivatives, and various substituted compounds depending on the nucleophile used .
Scientific Research Applications
(2-(2-Oxo-1-pyrrolidinylmethoxy)ethyl)trimethylammonium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (2-(2-Oxo-1-pyrrolidinylmethoxy)ethyl)trimethylammonium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidinone Derivatives: Compounds like 2-pyrrolidinone and N-methyl-2-pyrrolidinone share structural similarities.
Trimethylammonium Compounds: Compounds such as choline iodide and betaine iodide have similar quaternary ammonium groups.
Uniqueness
What sets (2-(2-Oxo-1-pyrrolidinylmethoxy)ethyl)trimethylammonium iodide apart is its combination of the pyrrolidinone ring and the trimethylammonium group, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
CAS No. |
4075-91-6 |
|---|---|
Molecular Formula |
C10H21IN2O2 |
Molecular Weight |
328.19 g/mol |
IUPAC Name |
trimethyl-[2-[(2-oxopyrrolidin-1-yl)methoxy]ethyl]azanium;iodide |
InChI |
InChI=1S/C10H21N2O2.HI/c1-12(2,3)7-8-14-9-11-6-4-5-10(11)13;/h4-9H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
WYGVOKICVOKOHQ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCOCN1CCCC1=O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


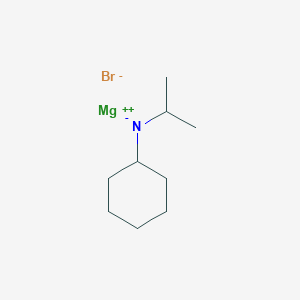



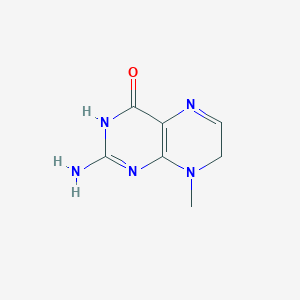
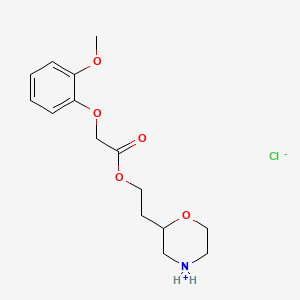

![1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine](/img/structure/B13743151.png)
![3-[9-(2-Carboxyethyl)-15-(1-hydroxyethyl)-20,21-bis(methoxycarbonyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13743161.png)
